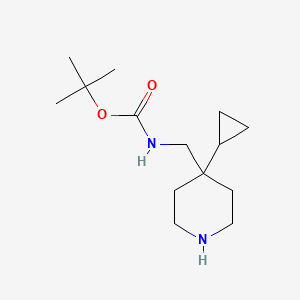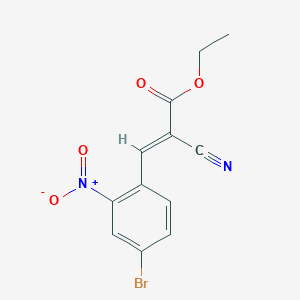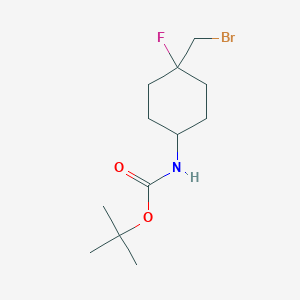
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a cyclohexyl ring, along with a tert-butyl carbamate group. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a suitable precursor, such as a methyl group on the cyclohexyl ring.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor.
Carbamate formation: The tert-butyl carbamate group can be introduced by reacting the amine precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
科学的研究の応用
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The bromomethyl and fluorine groups can interact with specific amino acid residues in the active site of enzymes or binding sites of receptors, leading to inhibition or activation of their function.
類似化合物との比較
Similar Compounds
Rel-tert-butyl ((1s,4s)-4-(chloromethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-chlorocyclohexyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Rel-tert-butyl ((1s,4s)-4-(hydroxymethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is unique due to the presence of both bromomethyl and fluorine groups on the cyclohexyl ring. This combination of functional groups can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H21BrFNO2 |
|---|---|
分子量 |
310.20 g/mol |
IUPAC名 |
tert-butyl N-[4-(bromomethyl)-4-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-9-4-6-12(14,8-13)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
InChIキー |
QMALNSSJLMNOEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


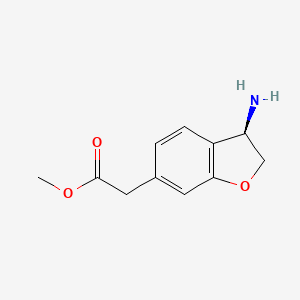
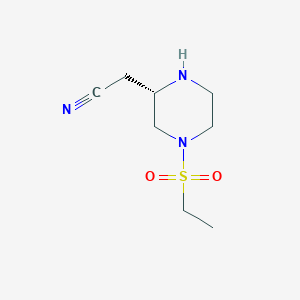



![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
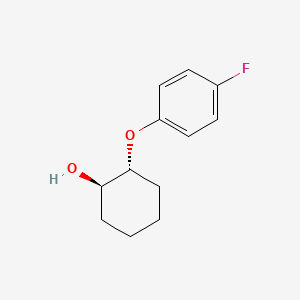

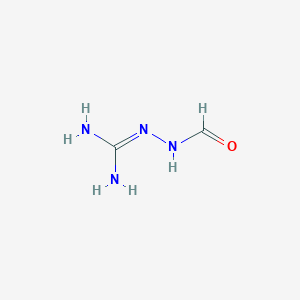

![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
